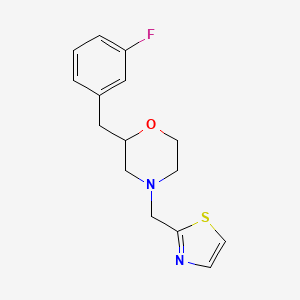![molecular formula C16H18N4O2 B6107751 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)
3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the imidazopyrazole family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole is not fully understood. However, studies have suggested that this compound may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division and growth. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to have anti-inflammatory and antiviral properties. Additionally, this compound has been found to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, this compound has been found to have anti-inflammatory and antiviral properties, which may have applications in the treatment of various inflammatory and viral diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be well-tolerated in animal studies, further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for the research and development of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole. One area of research is in the development of new cancer therapies. This compound has shown promising antitumor activity in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans.
Another potential future direction is in the development of new anti-inflammatory and antiviral therapies. This compound has been found to have potent anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and viral diseases. Further research is needed to determine its safety and efficacy in humans, but the results of preclinical studies suggest that this compound may be a valuable tool for the development of new therapies.
合成法
The synthesis of 3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been achieved through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with cyclopropanecarboxylic acid, followed by a cyclization reaction with 1-methyl-1H-imidazole-4-carbaldehyde. The final product is obtained through a reduction reaction using sodium borohydride. This synthesis method has been found to be efficient and reproducible, making it suitable for large-scale production.
科学的研究の応用
3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
特性
IUPAC Name |
3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20-16-13(12(19-20)9-7-8-9)17-15(18-16)10-5-4-6-11(21-2)14(10)22-3/h4-6,9H,7-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCDDICBNGPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C3CC3)NC(=N2)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
![N-[1-(3-isoxazolyl)ethyl]-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6107686.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)](/img/structure/B6107708.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)


![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)